Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate

Description

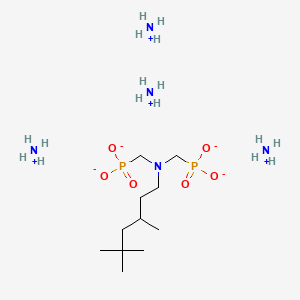

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a bisphosphonate compound characterized by its branched alkyl chain (3,5,5-trimethylhexyl) and tetraammonium counterions. Its molecular formula is C₁₁H₃₀N₄O₆P₂, with a molecular weight of 392.34 g/mol (exact mass: 392.15 g/mol). The tetraammonium salt form enhances solubility in aqueous environments, a critical feature for functional efficacy .

Properties

CAS No. |

94113-30-1 |

|---|---|

Molecular Formula |

C11H39N5O6P2 |

Molecular Weight |

399.41 g/mol |

IUPAC Name |

tetraazanium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |

InChI |

InChI=1S/C11H27NO6P2.4H3N/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);4*1H3 |

InChI Key |

ATFJFVFPLSFJMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Reaction of 3,5,5-trimethylhexylamine with formaldehyde: This step forms an intermediate imine compound.

Addition of phosphorous acid: The imine intermediate reacts with phosphorous acid to form the final diphosphonate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.

Substitution: The compound can undergo substitution reactions where the ammonium groups are replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium or potassium salts can facilitate substitution reactions.

Major Products Formed

Oxidation: Phosphonate oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential as a chelating agent in biological systems.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can influence various biochemical pathways. The molecular targets include metal-dependent enzymes and proteins, where the compound can modulate their activity by binding to the metal cofactors .

Comparison with Similar Compounds

The compound belongs to a class of alkylimino-bis(methylene)diphosphonates, which vary in alkyl chain length, substituents, and counterions. Below is a detailed comparison with structurally analogous compounds:

Structural and Molecular Comparisons

Key Observations :

- Counterion Effects : The tetraammonium counterion improves water solubility compared to the tripotassium salt (), which may exhibit higher thermal stability due to stronger ionic interactions .

Physicochemical and Functional Differences

Functional Implications :

- The tetraammonium form’s high solubility makes it suitable for aqueous applications (e.g., corrosion inhibitors), while the tripotassium variant () may be preferable in high-temperature processes .

- Reduced hydrogen bond donors in the tripotassium salt (1 vs. 4 in the ammonium form) could lower intermolecular aggregation, improving diffusion in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.